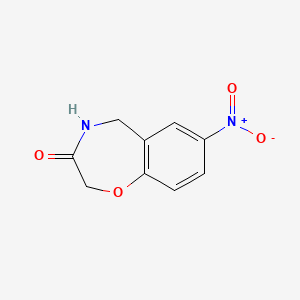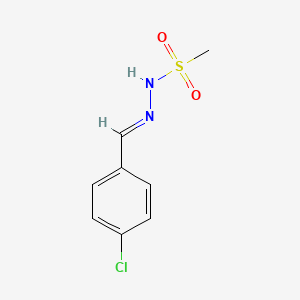![molecular formula C14H12FN5OS2 B5512492 2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)
2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of related compounds involves multi-step reactions including N-acylation, cyclization under alkali or acidic conditions, and microwave-assisted processes for the efficient formation of the target molecule. The regioselective synthesis strategies utilize intermediate compounds effectively, leading to the formation of triazole and thiazole derivatives (Dengale et al., 2019), (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis Molecular structure determinations, often utilizing X-ray diffraction and spectroscopic techniques, reveal critical insights into the geometrical and electronic structure of related compounds. Structural elucidations indicate significant interaction patterns, including hydrogen bonding and π-π interactions, which are crucial for understanding the compound's reactivity and physical properties (Gündoğdu et al., 2017), (Khan et al., 2009).
Chemical Reactions and Properties The synthesized compounds exhibit a range of chemical reactions including cyclocondensation, Fries rearrangement, and interaction with haloalkanes. These reactions are pivotal for the modification and derivatization of the core structure, leading to compounds with varying chemical properties and potential biological activities (Hotsulia & Fedotov, 2019), (Raj & Narayana, 2006).
Physical Properties Analysis The physical properties such as solubility, melting points, and crystalline structure are directly influenced by the molecular architecture. The intramolecular and intermolecular interactions observed in the crystal structure analysis provide insights into the stability and solubility characteristics of these compounds (Dong et al., 2002), (Gündoğdu et al., 2019).
Chemical Properties Analysis The chemical properties, including reactivity towards various functional groups, the stability of the compounds under different conditions, and their behavior in the presence of catalysts or solvents, are crucial for understanding the compound's potential applications and handling requirements. Theoretical studies and experimental findings together contribute to a comprehensive understanding of these properties (Moreno-Fuquen et al., 2019), (Dengale et al., 2019).
Scientific Research Applications
Synthesis and Structural Characterization:
- Compounds similar to the one have been synthesized and structurally characterized. For instance, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and related compounds were synthesized, and their crystal structures determined by single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor Properties:
- Fluorinated benzothiazoles, closely related to the query compound, have shown potent cytotoxic activity in vitro against certain human breast cell lines, indicating potential antitumor properties (Hutchinson et al., 2001).
Antioxidant and Anticancer Activity:
- Certain triazolo-thiadiazoles have demonstrated significant in vitro antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Antifungal and Apoptotic Effects:
- A study synthesized triazole-oxadiazole compounds, showing potent antifungal activity against various Candida species, with some compounds also displaying apoptotic effects (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activity:
- Derivatives containing elements of the query compound structure have been tested for antimicrobial activity against bacteria, mold, and yeast, indicating potential for use in treating infections (Tien et al., 2016).
Preclinical Evaluation as Antitumor Agents:
- Novel benzothiazoles, structurally related to the compound , have undergone preclinical evaluation as antitumor agents, showing promising results in vitro and in vivo (Bradshaw et al., 2002).
Anticonvulsant Activity:
- Some derivatives have been studied for their anticonvulsant activity, revealing neuroprotective and membrane stabilizing effects (Bihdan, 2019).
properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c1-20-12(9-3-2-4-10(15)7-9)18-19-14(20)23-8-11(21)17-13-16-5-6-22-13/h2-7H,8H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRSQBNFXWWZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)
![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)




![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)